7-Iodobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound characterized by the presence of an isoxazole ring fused to a benzene moiety, with an iodine substituent at the 7-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound's chemical structure can be classified under the category of iodinated heterocycles, specifically within the sub-class of isoxazoles. Its unique properties stem from the combination of the isoxazole and benzene rings, which contribute to its reactivity and biological activity.
The synthesis of 7-Iodobenzo[c]isoxazol-3(1H)-one typically involves a two-step process:
This method is advantageous due to its simplicity and efficiency, allowing for a relatively straightforward synthesis pathway with minimal by-products.
7-Iodobenzo[c]isoxazol-3(1H)-one can participate in various chemical reactions due to its electrophilic nature, particularly at the iodine atom. Some notable reactions include:
These reactions are significant for developing new compounds in pharmaceutical chemistry.
The mechanism of action for 7-Iodobenzo[c]isoxazol-3(1H)-one primarily involves its interaction with biological targets through electrophilic substitution or coordination with nucleophiles. This behavior allows it to modulate biological pathways, potentially acting as an inhibitor for certain enzymes or receptors. Specific studies have indicated its role in inhibiting D-amino acid oxidase, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Key physical properties of 7-Iodobenzo[c]isoxazol-3(1H)-one include:
Chemical properties include its reactivity with nucleophiles and susceptibility to oxidation, making it a versatile building block in organic synthesis.
7-Iodobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Benzo[c]isoxazoles are bicyclic frameworks comprising a benzene ring fused to an isoxazole moiety (five-membered ring with N-O linkage). The 7-iodo derivative features an iodine atom at the C7 position and a carbonyl group at C3, conferring unique electronic and steric properties:
Table 1: Structural and Physicochemical Properties of 7-Iodobenzo[c]isoxazol-3(1H)-one
Property | Value/Description | Pharmacological Implication |
---|---|---|
Molecular Formula | C₇H₄INO₂ | Balanced molecular weight (~260 g/mol) for bioavailability |
Iodine Position | C7 (ortho to isoxazole fusion) | Enables halogen bonding with target proteins |
Solid Form | Off-white crystalline solid | Eases handling and formulation |
Storage Conditions | 0–5°C (ambient shipping) | Maintains chemical integrity |
Isoxazole derivatives have evolved from anti-inflammatory agents to targeted anticancer therapeutics, driven by their synthetic versatility and target selectivity:
Iodination at the C7 position is a strategic modification to enhance pharmacological performance:
Table 2: Impact of Iodine vs. Other Halogens on Bioactivity
Halogen | Bond Strength (kcal/mol) | IC₅₀ in Huh7 Cells (μM) | Key Molecular Interactions |
---|---|---|---|
Iodine | 2.5–3.5 | 0.7–2.1 | Halogen bonding with Leu49/CDK4; hydrophobic burial |
Bromo | 1.5–2.5 | 3.8–8.4 | Weak halogen bonds; moderate cellular uptake |
Chloro | 1.0–2.0 | 12.5–35.2 | Limited to hydrophobic effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7